molecular formula C22H22ClN5O B11322383 2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11322383
M. Wt: 407.9 g/mol
InChI Key: MGEDQBYLUOUTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is an organic compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a benzamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with pyrrolidine to form the pyrimidine-pyrrolidine intermediate. This intermediate is then coupled with 4-amino-N-(4-chlorophenyl)benzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, dichloromethane, and hydrogen. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and benzamides, which can have different biological activities and applications .

Scientific Research Applications

2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Chloro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide include:

Properties

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

2-chloro-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22ClN5O/c1-15-14-20(27-22(24-15)28-12-4-5-13-28)25-16-8-10-17(11-9-16)26-21(29)18-6-2-3-7-19(18)23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,26,29)(H,24,25,27)

InChI Key

MGEDQBYLUOUTNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.